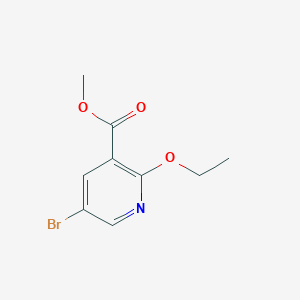

4-Chloro-6,8-dimethylquinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Chloro-6,8-dimethylquinoline-3-carbonitrile is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a quinoline moiety and a carbonitrile group. The first paper describes a compound with a 7-chloroquinolin-4-yl group and a 1,2,3-triazole ring, which is a fluorescent molecule with potential nonlinear optical (NLO) properties . The second paper investigates the reactivity of 6-methylchromone-3-carbonitrile under nucleophilic conditions, leading to various heterocyclic systems . These studies provide insights into the behavior of similar compounds, which could be extrapolated to understand the properties of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile.

Synthesis Analysis

While the synthesis of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile is not explicitly detailed in the provided papers, the methods used to synthesize related compounds can offer valuable information. The first paper outlines the synthesis of a fluorescent triazole-quinoline derivative, which involves the introduction of a triazole moiety to the quinoline ring . The second paper discusses the reactivity of a chromone-carbonitrile compound with various nucleophiles, leading to different heterocyclic structures . These approaches suggest that the synthesis of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile might involve similar nucleophilic substitution reactions or ring-closure methodologies.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-6,8-dimethylquinoline-3-carbonitrile has been analyzed using density functional theory (DFT) calculations . The optimized structural parameters, spectroscopic data (FT-IR and NMR), and electronic properties were investigated both experimentally and theoretically . These studies provide a foundation for understanding the molecular structure of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile, as the quinoline core and carbonitrile functionality are common features.

Chemical Reactions Analysis

The chemical reactivity of compounds containing a carbonitrile group has been explored, with reactions leading to the formation of various heterocyclic systems . The reactivity towards nucleophiles and the potential for ring-opening and cycloaddition reactions are highlighted . These findings can be used to predict the types of chemical reactions that 4-Chloro-6,8-dimethylquinoline-3-carbonitrile might undergo, such as nucleophilic attacks on the carbonitrile group or interactions with other heterocyclic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the fluorescent triazole-quinoline derivative, including its photophysical properties, were thoroughly investigated . The compound exhibited absorption spectra in the range of 326–386 nm and emission bands in the range of 375–403 nm in different solvents . The interaction with solvents was studied using Kamlet-Taft and Catalan methods, and the compound's chemical reactivity indices and thermodynamic properties were evaluated . These studies provide a basis for understanding the physical and chemical properties of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile, as the structural similarities may result in comparable properties.

科学的研究の応用

Chloroquine Derivatives and Repurposing

Chloroquine (CQ), historically known for its antimalarial effects, has seen a shift in its application due to the emergence of CQ-resistant strains of Plasmodium falciparum. This has led to a resurgence in the study of its biochemical properties and the exploration of its derivatives for various therapeutic applications. The repurposing efforts have primarily focused on racemic CQ, but there's a growing interest in examining the effects of its enantiomers (R and S) which may offer additional benefits in treating other diseases. Moreover, the study recommends evaluating other antimalarials and structural analogs to maximize the intrinsic value of 4-aminoquinolines (Njaria, Okombo, Njuguna, & Chibale, 2015).

Biological Activities of 8-Hydroxyquinolines

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a broad spectrum of biological activities, such as antimicrobial, anticancer, and antifungal effects. These compounds have garnered attention from chemists and health professionals due to their potential in drug development. The review emphasizes the synthesis of 8-HQ derivatives with various pharmacological properties and highlights their potential as building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).

Anti-malarial Drugs in Autoimmune Disorders

Chloroquine and hydroxychloroquine, as 4-aminoquinoline compounds, have been widely used as anti-malarial drugs. Their immunosuppressive activity has also led to their use in managing autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. These drugs reduce T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. The review assesses the efficacy of these drugs in modifying the clinical course of various autoimmune disorders, counterbalancing their potential in clinical applications against their adverse effects (Taherian, Rao, Malemud, & Askari, 2013).

Antimalarial Drug Combinations

The combination of 4-aminoquinolines, such as chloroquine or amodiaquine, with sulfadoxine-pyrimethamine (SP) represents a strategic treatment approach for uncomplicated malaria. This combination seeks to merge the rapid symptom relief provided by 4-aminoquinolines with the prolonged parasiticidal activity of SP, potentially slowing the development of resistance to individual drugs. The review consolidates evidence of the effectiveness and safety of this combination treatment, underscoring the need for larger-scale trials to further validate its broader adoption (McIntosh & Greenwood, 1998).

特性

IUPAC Name |

4-chloro-6,8-dimethylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-7-3-8(2)12-10(4-7)11(13)9(5-14)6-15-12/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZUDIXIHZJVPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)C#N)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)